2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid
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Overview
Description
2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid is a compound that belongs to the class of oxazole derivatives. Oxazole is a heterocyclic compound containing both oxygen and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid typically involves the formation of the oxazole ring followed by the introduction of the hydroxy and methoxy groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminophenol with glyoxylic acid can lead to the formation of the oxazole ring, followed by methylation to introduce the methoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while substitution of the methoxy group can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzo[d]oxazole: Lacks the hydroxy and acetic acid groups, which may result in different biological activities.
2-Ethoxybenzo[d]oxazole: Similar structure but with an ethoxy group instead of a methoxy group, leading to different chemical properties.
Uniqueness
2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid is unique due to the presence of both hydroxy and methoxy groups, which can influence its reactivity and biological activities. The combination of these functional groups in the oxazole ring system provides a versatile scaffold for further modifications and applications .
Properties
Molecular Formula |
C10H9NO5 |
---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
2-hydroxy-2-(2-methoxy-1,3-benzoxazol-4-yl)acetic acid |
InChI |
InChI=1S/C10H9NO5/c1-15-10-11-7-5(8(12)9(13)14)3-2-4-6(7)16-10/h2-4,8,12H,1H3,(H,13,14) |
InChI Key |
QUJPTZSNGSDHDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC=C2O1)C(C(=O)O)O |
Origin of Product |
United States |
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